1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol
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Overview
Description
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . Industrial production methods often focus on optimizing yield and purity, employing large-scale reactors and precise control of reaction parameters.
Chemical Reactions Analysis
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing its biological activity .
Comparison with Similar Compounds
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to distinct chemical behavior.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but without the hydroxyl group, affecting its chemical properties and uses.
Properties
CAS No. |
6310-15-2 |
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Molecular Formula |
C10H10ClF3O |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9,15H,5-6H2 |
InChI Key |
ZFXGKQTVBSBJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CCl)O |
Origin of Product |
United States |
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